molecular formula C22H21N5O2S B2686323 N1-(m-tolyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894030-66-1

N1-(m-tolyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Katalognummer: B2686323
CAS-Nummer: 894030-66-1
Molekulargewicht: 419.5
InChI-Schlüssel: IVDFCTSBJVREBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-(m-tolyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H21N5O2S and its molecular weight is 419.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N1-(m-tolyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a compound characterized by its thiazolo[3,2-b][1,2,4]triazole core structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. Understanding its biological activity is essential for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H21N5O2S with a molecular weight of approximately 419.5 g/mol. The structural components include:

  • Thiazolo[3,2-b][1,2,4]triazole : A bicyclic compound known for its diverse biological activities.
  • Oxalamide moiety : Implicated in enhancing the compound's solubility and bioavailability.

Anticancer Activity

Recent studies have indicated that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit significant anticancer properties. In particular:

  • Cell Line Studies : Compounds similar to this compound have been tested against various human cancer cell lines including renal cancer, leukemia, colon cancer, breast cancer, and melanoma. These studies demonstrated potent anticancer activity with some derivatives showing higher efficacy than traditional amides .
Cell Line Activity
Renal CancerHigh efficacy
LeukemiaModerate efficacy
Colon CancerHigh efficacy
Breast CancerModerate efficacy
MelanomaHigh efficacy

Antimicrobial Activity

The thiazolo[3,2-b][1,2,4]triazole derivatives have also been evaluated for their antimicrobial properties:

  • Antibacterial and Antifungal Studies : Compounds were screened against various bacterial strains and fungi. Notably, some derivatives showed activity against Mycobacterium tuberculosis and other pathogenic bacteria .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure:

  • Substituent Effects : The presence and position of substituents on the aromatic rings significantly affect both anticancer and antimicrobial activities. For instance:
    • The introduction of halogen atoms (like chlorine or fluorine) can enhance potency.
    • The oxalamide linkage contributes to improved solubility and bioavailability .

Case Studies

Several case studies highlight the effectiveness of thiazolo[3,2-b][1,2,4]triazole derivatives:

  • Case Study 1 : A derivative was shown to inhibit cell proliferation in breast cancer cell lines by inducing apoptosis through mitochondrial pathways.
    • Mechanism : The compound activated caspase pathways leading to programmed cell death.
  • Case Study 2 : Another derivative demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus, showcasing potential as a therapeutic agent for bacterial infections.
    • Mechanism : It was suggested that the compound interfered with bacterial cell wall synthesis.

Wissenschaftliche Forschungsanwendungen

Biological Activities

N1-(m-tolyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide exhibits various biological activities:

  • Anticancer Properties : Research indicates that compounds with similar structures show significant anticancer activity against various human cancer cell lines. Mechanisms include inducing apoptosis and inhibiting cell proliferation through multiple biochemical pathways .
  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .
  • Antiviral and Anti-inflammatory Effects : Similar compounds have demonstrated antiviral properties and the ability to modulate inflammatory responses in vitro. These effects are crucial in developing treatments for viral infections and inflammatory diseases.

Case Studies

Several studies highlight the potential of this compound in various applications:

  • Anticancer Study : A study evaluated the anticancer efficacy of thiazolo[3,2-b][1,2,4]triazole derivatives, finding that they significantly inhibited the growth of cancer cells by inducing apoptosis through mitochondrial pathways. The study emphasized the importance of structural modifications in enhancing bioactivity .
  • Antimicrobial Evaluation : Research assessed the antimicrobial activity of synthesized thiazolo derivatives against a panel of bacteria and fungi. The results indicated that certain derivatives exhibited potent inhibitory effects on microbial growth, suggesting their potential as new antimicrobial agents .
  • Pharmacological Insights : A comprehensive review discussed the structure-activity relationships (SAR) of thiazolo derivatives, highlighting how specific modifications can enhance their pharmacological profiles. This information is critical for guiding future drug development efforts targeting various diseases .

Eigenschaften

IUPAC Name

N'-(3-methylphenyl)-N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2S/c1-14-6-8-16(9-7-14)19-25-22-27(26-19)18(13-30-22)10-11-23-20(28)21(29)24-17-5-3-4-15(2)12-17/h3-9,12-13H,10-11H2,1-2H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDFCTSBJVREBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.